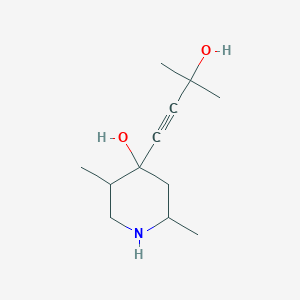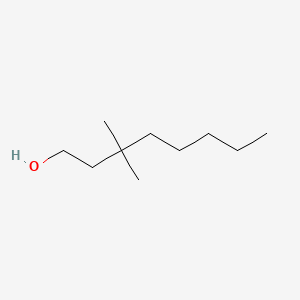
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoquinone, characterized by the presence of two ethoxy groups at the 2 and 6 positions on the cyclohexa-2,5-diene-1,4-dione ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione can be synthesized through the reaction of 1,4-benzenediol with ethanol under alkaline conditions. The reaction typically involves base catalysis, heating, and stirring to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis and electron transfer reactions.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diethoxycyclohexa-2,5-diene-1,4-dione involves its ability to act as an electrophilic center due to the presence of keto groups. These groups attract nucleophilic species, leading to various addition reactions. The compound can also interact with molecular targets such as enzymes and proteins, influencing cellular pathways and inducing effects like apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains methyl groups instead of ethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Contains a phenyl group instead of ethoxy groups
Uniqueness
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific ethoxy substitutions, which influence its reactivity and applications. The ethoxy groups provide distinct electronic and steric properties, making it suitable for specific chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
25762-79-2 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O4/c1-3-13-8-5-7(11)6-9(10(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KEPINQKIQUMGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)C=C(C1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


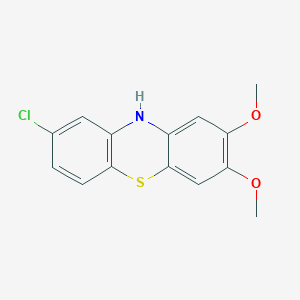
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
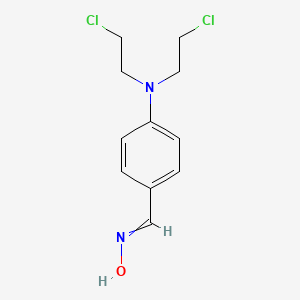
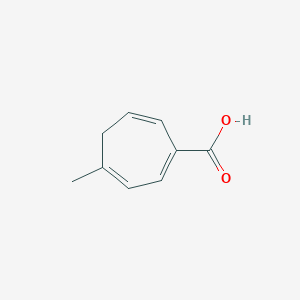




![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
